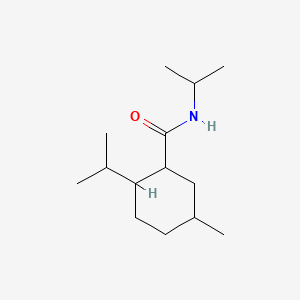

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide

Description

Properties

CAS No. |

57233-04-2 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

5-methyl-N,2-di(propan-2-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H27NO/c1-9(2)12-7-6-11(5)8-13(12)14(16)15-10(3)4/h9-13H,6-8H2,1-5H3,(H,15,16) |

InChI Key |

MTOKWHLXXJOHAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide typically involves the formation of the cyclohexanecarboxamide core, followed by substitution at the nitrogen and the 2-position with isopropyl groups. The preparation often requires the use of acid chlorides, amines, and coupling reagents under controlled conditions.

Detailed Synthetic Procedure from Patent Literature

A key preparation method is described in patent WO2017070418A1, which outlines the synthesis of cyclohexane carboxamide derivatives, including this compound and its analogs.

Preparation of Acid Chloride Intermediate:

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carboxylic acid is converted to the corresponding acid chloride by reaction with thionyl chloride or similar reagents.

- The acid chloride is dissolved in anhydrous methylene chloride under an ice bath to maintain low temperature.

-

- The acid chloride solution is slowly added to a solution containing the appropriate amine (e.g., isopropylamine) and a base such as triethylamine in methylene chloride.

- The reaction is conducted under nitrogen atmosphere with stirring at low temperature (ice bath) to control the reaction rate.

- After complete addition, the mixture is stirred overnight at room temperature to ensure full conversion.

-

- The reaction mixture is transferred to a separatory funnel and washed sequentially with:

- 1 N hydrochloric acid (to remove unreacted amines),

- Saturated sodium bicarbonate solution (to neutralize acids),

- Distilled water,

- Saturated sodium chloride solution (brine wash).

- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

- Solvent is removed under reduced pressure using a rotary evaporator at approximately 38°C.

- The crude product is crystallized from acetone/methanol to yield the pure white solid product.

- The reaction mixture is transferred to a separatory funnel and washed sequentially with:

-

- Sometimes silica gel treatment is employed to remove colored impurities.

- Filtration and recrystallization steps ensure high purity.

- Yields reported range from 40% to 70% depending on scale and reaction conditions.

- Mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the expected molecular weight.

- The product is typically obtained as a white crystalline solid.

Alternative Synthetic Routes

Other synthetic routes involve copper-catalyzed coupling reactions of primary menthanecarboxamides with aryl halides, although these are more common for related cyclohexane amide derivatives substituted with aromatic groups. These methods are less directly applicable to the N,2-Bis(isopropyl) derivative but provide insight into the versatility of cyclohexane carboxamide synthesis.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, anhydrous methylene chloride, ice bath | Controlled low temperature reaction |

| Amide coupling | Isopropylamine, triethylamine, methylene chloride, nitrogen atmosphere, ice bath then room temp overnight | Slow addition, inert atmosphere |

| Workup | Sequential washes: 1 N HCl, NaHCO3, water, brine | Removes impurities, neutralizes mixture |

| Drying and concentration | Anhydrous Na2SO4 or MgSO4, rotary evaporation at ~38°C | Removes water and solvent |

| Purification | Crystallization from acetone/methanol, silica gel treatment | Achieves high purity white solid |

| Yield | 40-70% | Depends on scale and reaction efficiency |

Research Findings and Analysis

- The use of an ice bath during acid chloride addition and amide coupling is critical to minimize side reactions and decomposition.

- Triethylamine serves as an effective base to neutralize HCl generated during amide bond formation.

- Sequential aqueous washes effectively remove residual reagents and by-products.

- The final crystallization solvent system (acetone/methanol) is optimized for product purity and yield.

- The method is scalable and reproducible, as demonstrated by multiple examples in patent literature.

- Mass spectrometry data confirms the molecular integrity of the product.

- The compound exhibits moderate lipophilicity (XLogP3-AA 3.9), which may influence its solubility and handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Key Structural Differences

The compound’s structural analogues differ primarily in substituents on the cyclohexane ring or the carboxamide nitrogen. Below is a comparative analysis:

*Estimated based on structural similarity to WS-5.

Key Observations :

- Substituent Effects: Replacing the N-ethyl group in WS-5 with an isopropyl group increases steric bulk and lipophilicity (LogP 2.5 vs.

Physicochemical and Functional Comparisons

Thermal Stability and Volatility

- N,2-Bis(isopropyl)... : Boiling point 350.1°C, suggesting high thermal stability suitable for high-temperature processing .

Bioactivity and Toxicity

Formulation Compatibility

- Microencapsulation : WS-5 has been microencapsulated using water-soluble proteins and glutaraldehyde to control release kinetics and reduce toxicity . This method could be adapted for N,2-Bis(isopropyl)... to improve handling in industrial applications.

Q & A

Q. What are the optimized synthetic routes for N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves amide bond formation between a cyclohexanecarboxylic acid derivative and isopropylamine. A common approach includes:

Starting Materials : React 2-isopropyl-5-methylcyclohexanecarbonyl chloride with excess isopropylamine in an inert solvent (e.g., dichloromethane) under nitrogen.

Reaction Conditions : Maintain temperatures at 0–5°C to minimize side reactions. Triethylamine is often added to scavenge HCl.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Yield optimization requires careful stoichiometric control and inert atmospheric conditions .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: A combination of analytical techniques ensures structural validation:

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, which is robust for small-molecule analysis .

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., isopropyl groups at C2 and C5-methyl).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (CHNO, theoretical 239.3969 g/mol) .

Advanced Research Questions

Q. How should a 90-day inhalation toxicity study for this compound be designed?

Methodological Answer: Follow OECD Guideline 413, incorporating:

- Exposure Regimen : 6 hours/day, 5 days/week for 13 weeks at concentrations of 0, 10, 30, and 100 mg/m.

- Endpoints :

- Clinical Observations : Mortality, body weight, respiratory rate, and food consumption.

- Pathology : Histopathological analysis of lungs, liver, and kidneys.

- Biomarkers : Serum cytokines (IL-6, TNF-α) and oxidative stress markers (MDA, SOD).

- Statistical Analysis : Use ANOVA with post-hoc Dunnett’s test to compare treatment groups. Reference control data from analogous compounds like WS-3 .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer: Address discrepancies through:

- Orthogonal Assays : Validate receptor binding (SPR or ITC) with functional assays (cAMP inhibition or calcium flux).

- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, as inactive metabolites may explain reduced in vivo activity.

- Species-Specific Models : Compare rodent and human primary cell responses to account for interspecies variability. Cross-reference with structurally related carboxamides, such as WS-3, which show similar metabolic challenges .

Q. What computational strategies predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against TRPM8 (a cold receptor) due to structural similarity to menthol derivatives. Prioritize binding pockets with conserved residues (e.g., Tyr745, Arg842).

- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability. Analyze RMSD and hydrogen-bonding networks.

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with reported bioactivities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.